
3-(Isopropylamino)pyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Isopropylamino)pyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.195 . It is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(Isopropylamino)pyridazine-4-carboxylic acid” is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms at adjacent positions . The compound also contains an isopropylamino group and a carboxylic acid group .Chemical Reactions Analysis
Pyridazine derivatives, including “3-(Isopropylamino)pyridazine-4-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can undergo aza-Diels-Alder reactions with 1,2,3-triazines . They can also react with other compounds to form complex structures with diverse pharmacological activities .科学的研究の応用
Antimicrobial and Cytotoxic Activity Studies
Research on diazinecarboxylic acids, including pyridazine derivatives, has shown significant antimicrobial and cytotoxic activities. Studies reveal that the position of the nitrogen heteroatom and the carboxyl group significantly affects the electronic charge distribution, thermal stability, antimicrobial, and cytotoxicity activities. Specifically, these compounds exhibit antimicrobial activity against various pathogens such as Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans, and cytotoxic effects on melanoma and colorectal cancer cell lines. The comprehensive analysis of their structure-activity relationship provides insights into their potential therapeutic applications (Świderski et al., 2021).
Synthesis and Biological Evaluation of Pyridazine Derivatives
Pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity. The modification of these compounds through various chemical reactions has led to the creation of substances with potential as antimicrobial agents. This research illustrates the versatility of pyridazine derivatives in generating new compounds with significant biological activities, highlighting their importance in medicinal chemistry and drug discovery processes (El-Mariah, Hosny, & Deeb, 2006).
Anti-inflammatory and Analgesic Potential
The synthesis and in vivo testing of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have demonstrated promising anti-inflammatory, analgesic, and lower ulcerogenic activities. These findings indicate the potential therapeutic use of pyridazine derivatives in managing pain and inflammation, contributing to the development of new analgesic and anti-inflammatory drugs with reduced side effects (Abignente et al., 1990).
Supramolecular Chemistry Applications
Studies on the supramolecular assemblies of carboxylic acids with pyridine and pyridazine derivatives reveal intricate hydrogen bonding and noncovalent interactions. These interactions facilitate the formation of complex structures with potential applications in materials science, highlighting the role of pyridazine derivatives in advancing supramolecular chemistry and crystal engineering (Fang et al., 2020).
将来の方向性
The future directions for “3-(Isopropylamino)pyridazine-4-carboxylic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the wide range of pharmacological activities exhibited by pyridazine derivatives , this compound could be of interest in the development of new drugs or therapeutic agents.
特性
IUPAC Name |
3-(propan-2-ylamino)pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)10-7-6(8(12)13)3-4-9-11-7/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBZSTJSPKGXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

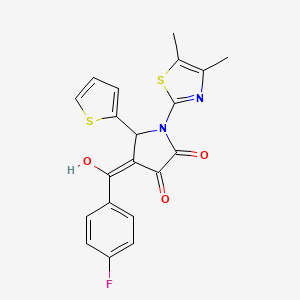

![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B2706234.png)

![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)
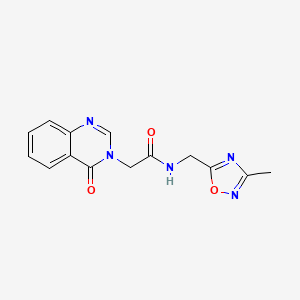
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2706243.png)
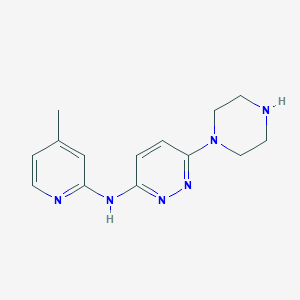
![3-[(1-Naphthalen-2-ylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2706248.png)
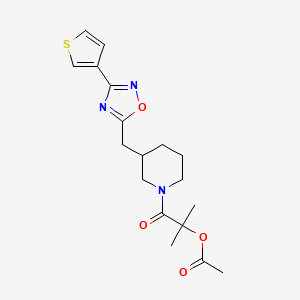
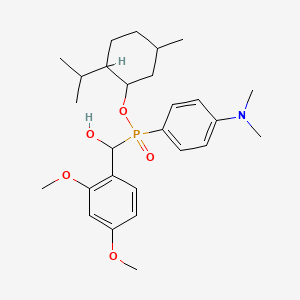
![N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706251.png)